3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This class includes compounds characterized by a phenyl group attached to a methylamine moiety. The specific structure of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine features an oxetane ring, which is a four-membered cyclic ether, along with an aminomethyl substituent. The compound is identified by its IUPAC name and has not been approved for clinical use, although it may have potential applications in pharmaceutical research .
The compound is classified under several categories:
It is primarily utilized in experimental settings and may be involved in various chemical reactions due to its unique structure .
The synthesis of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can be achieved through several methods, often involving the cyclization of appropriate precursors. A common approach includes:
For example, a method might involve the reaction of an aminomethyl derivative with a benzyl halide in the presence of a base to form the desired oxetane structure .
The molecular structure of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine can be represented as follows:
The compound's structural representation can be visualized using its SMILES notation: CCN(CC1=CC=CC=C1)C1(CN)COC1 .
3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine exhibits reactivity typical of both amines and cyclic ethers. Key reactions include:
These reactions often require specific reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) to achieve desired transformations .
Key physical properties of 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine include:
Chemical properties include:
Further analytical techniques such as NMR spectroscopy could provide detailed insights into its structural dynamics .
While not yet widely adopted in clinical applications, 3-(aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine holds potential for various scientific uses:
Research into this compound could yield valuable insights into its biological activity and potential therapeutic applications .
CAS No.: 13474-21-0
CAS No.: 38873-01-7
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: